N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide
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Overview
Description
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is a complex organic compound that features an imidazole ring, a nicotinamide moiety, and a phenyl group connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Ether Linkage Formation: The phenyl group is connected to the imidazole ring via an ether linkage, which can be achieved through nucleophilic substitution reactions.
Nicotinamide Attachment: The final step involves the attachment of the nicotinamide moiety, which can be done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the nicotinamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside are similar in structure and function.
Uniqueness
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is unique due to its combination of an imidazole ring, a phenyl ether linkage, and a nicotinamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.
Molecular Characteristics:
Property | Details |
---|---|
CAS Number | 88138-29-8 |
Molecular Formula | C20H22N4O2 |
Molecular Weight | 350.4 g/mol |
IUPAC Name | N-[3-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide |
Canonical SMILES | C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)NC(=O)C3=CN=CC=C3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring: Achieved through cyclization of amido-nitriles using nickel-catalyzed addition to nitriles.
- Ether Linkage Formation: The phenyl group is connected to the imidazole via nucleophilic substitution reactions.
- Attachment of the Nicotinamide Moiety: Accomplished through amide bond formation using reagents like carbodiimides.
These synthetic routes can be optimized for industrial production to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Imidazole Ring Interaction: It can coordinate with metal ions or enzymes, influencing enzymatic activities.
- Nicotinamide Moiety: Participates in redox reactions, modulating cellular pathways and potentially affecting metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Several studies have highlighted its antimicrobial efficacy:
- In vitro Studies: The compound demonstrated significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
Preliminary investigations suggest potential anticancer properties:
- Cell Line Studies: In vitro assays on cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Inflammation Models: In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential therapeutic role in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives, including this compound, evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited bactericidal effects with MIC values ranging from 15.625 to 62.5 μM against S. aureus, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent investigation focusing on the anticancer properties of pyridine derivatives, this compound was found to inhibit growth in MCF-7 breast cancer cells with an IC50 value of approximately 12 μM. Further mechanistic studies revealed that it induced apoptosis via mitochondrial pathway activation .
Properties
CAS No. |
88138-29-8 |
---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[3-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c25-20(17-6-5-9-21-15-17)23-18-7-4-8-19(14-18)26-13-3-1-2-11-24-12-10-22-16-24/h4-10,12,14-16H,1-3,11,13H2,(H,23,25) |
InChI Key |
FBTDSAQEDWZHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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